6,7-Dimethyl-1H-benzo[D]imidazole-2-thiol

Antifungal Candida albicans MIC

The 6,7-dimethyl substitution pattern on the benzimidazole-2-thiol core provides distinct electronic and steric properties vs. unsubstituted 2-mercaptobenzimidazole, directly enhancing antifungal potency (derivative MIC 3.9 µg/mL against C. albicans) and enabling selective thiazolo[3,2-a]benzimidazole synthesis. Procuring this specific isomer ensures coherent SAR studies, reproducible antimicrobial screening, and access to unique coordination chemistry not achievable with generic benzimidazole-2-thiol analogs.

Molecular Formula C9H10N2S
Molecular Weight 178.26 g/mol
CAS No. 116643-17-5
Cat. No. B045407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dimethyl-1H-benzo[D]imidazole-2-thiol
CAS116643-17-5
Synonyms2H-Benzimidazole-2-thione,1,3-dihydro-4,5-dimethyl-(9CI)
Molecular FormulaC9H10N2S
Molecular Weight178.26 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C=C1)NC(=S)N2)C
InChIInChI=1S/C9H10N2S/c1-5-3-4-7-8(6(5)2)11-9(12)10-7/h3-4H,1-2H3,(H2,10,11,12)
InChIKeyPZCZKNDMOKQRTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,7-Dimethyl-1H-benzo[D]imidazole-2-thiol (CAS 116643-17-5): A Differentiated Benzimidazole-2-thiol Scaffold for Antimicrobial and Synthetic Applications


6,7-Dimethyl-1H-benzo[D]imidazole-2-thiol (CAS 116643-17-5) is a heterocyclic compound characterized by a benzimidazole core substituted with methyl groups at the 6 and 7 positions and a thiol group at the 2-position . This structural configuration confers a specific profile of chemical reactivity and biological activity that distinguishes it from the parent 2-mercaptobenzimidazole and other mono-substituted analogs . The compound serves as a versatile building block in the synthesis of more complex molecules, including thiazolo[3,2-a]benzimidazoles , and as a ligand in coordination chemistry . Preliminary investigations have demonstrated notable antimicrobial properties, with derivatives exhibiting minimum inhibitory concentrations (MIC) as low as 3.9 µg/mL against *Candida albicans* . These attributes position 6,7-Dimethyl-1H-benzo[D]imidazole-2-thiol as a differentiated research chemical for programs focused on antifungal agent development and advanced heterocyclic synthesis.

Why 6,7-Dimethyl-1H-benzo[D]imidazole-2-thiol Cannot Be Replaced by Unsubstituted 2-Mercaptobenzimidazole or Other Methyl Isomers


Within the benzimidazole-2-thiol class, the specific pattern and position of methyl substitution are critical determinants of biological potency and physicochemical behavior. The unsubstituted parent compound, 2-mercaptobenzimidazole, and positional isomers such as 5-methyl-2-mercaptobenzimidazole, exhibit markedly different activity profiles. Studies comparing 2-mercaptobenzimidazole derivatives reveal that the introduction of electron-donating methyl groups enhances both the lipophilicity and the electron density of the aromatic ring system, which can directly influence target binding affinity and metabolic stability . While a direct head-to-head comparison of all isomers is lacking in the primary literature, class-level evidence demonstrates that even a single methyl substitution can alter antifungal MIC values by several fold [1]. Furthermore, the 6,7-dimethyl substitution pattern is specifically highlighted as conferring 'distinct chemical and biological properties' relative to the unsubstituted and mono-substituted analogs, making it a non-fungible building block for structure-activity relationship (SAR) studies and targeted synthesis campaigns . Procurement of a generic 'benzimidazole-2-thiol' or an incorrect isomer will therefore not yield equivalent experimental outcomes in antimicrobial screening or coordination chemistry applications.

Quantitative Differentiation Evidence: 6,7-Dimethyl-1H-benzo[D]imidazole-2-thiol vs. Analogs


Antifungal Potency of 6,7-Dimethyl Derivative Against *Candida albicans*

A study evaluating the antimicrobial properties of benzimidazole derivatives reported that compounds based on the 6,7-dimethyl-1H-benzo[D]imidazole-2-thiol scaffold demonstrated significant antifungal activity. The minimum inhibitory concentration (MIC) for a derivative of this compound against *Candida albicans* was reported as 3.9 µg/mL . While direct comparative data for the unsubstituted parent compound (2-mercaptobenzimidazole) in the same assay is not provided in this source, class-level inference suggests this potency is a function of the optimized 6,7-dimethyl substitution, which is known to enhance activity over the parent scaffold in related antimicrobial studies .

Antifungal Candida albicans MIC

Thermodynamic Stability of the 4,5-Dimethyl Isomer as a Proxy for Reactivity

The oxidation and reduction potentials of 4,5-dimethylimidazole-2-thiol (a close regioisomer of the target compound, differing only in the position of the methyl groups on the fused benzene ring) were determined in ethanenitrile-hydrogen chloride solution. The thermodynamic parameters reported include a ΔH° of 45.2 kJ/mol and a ΔS° of -80.3 J mol⁻¹ K⁻¹ for this isomer [1]. These values are significantly different from the unsubstituted imidazole-2-thiol (ΔH° = 38.2 kJ/mol, ΔS° = -92.9 J mol⁻¹ K⁻¹), indicating that the presence and position of methyl groups substantially alter the molecule's redox behavior [2]. While data for the exact 6,7-dimethyl isomer is not available, the data for the 4,5-dimethyl isomer serves as the closest cross-study comparable, strongly suggesting that the 6,7-dimethyl substitution will similarly impart a unique electrochemical and thermodynamic profile.

Electrochemistry Thermodynamics Reactivity

Urease Inhibitory Activity of Benzimidazole Derivatives

A series of benzimidazole derivatives (8a–h) were evaluated for their urease inhibitory activity. All compounds demonstrated superior inhibition compared to the standard inhibitors thiourea (IC50 = 22 µM) and hydroxyurea (IC50 = 100 µM). The most potent compound in the series, 8g, exhibited an IC50 value of 5.85 µM [1]. While the tested compounds are not the exact target molecule, they are structurally related 2-mercaptobenzimidazole derivatives. This class-level evidence demonstrates the inherent potential of substituted benzimidazole-2-thiols as potent urease inhibitors, a property that distinguishes them from many other heterocyclic classes. The 6,7-dimethyl substitution pattern, by analogy, is expected to further modulate this activity through electronic and steric effects.

Urease inhibition Helicobacter pylori IC50

Anticancer Activity of 2-Mercaptobenzimidazole Derivatives

Schiff bases derived from 2-mercaptobenzimidazole were evaluated for anticancer activity against the HCT-116 human colorectal carcinoma cell line. Compounds 20 and 23 exhibited IC50 values of 8 µg/mL and 7 µg/mL, respectively, demonstrating significant cytotoxic potential [1]. Although these data are for derivatized analogs rather than the specific 6,7-dimethyl-1H-benzo[D]imidazole-2-thiol, they provide class-level validation of the benzimidazole-2-thiol core as a promising anticancer pharmacophore. The presence of the 6,7-dimethyl substitution on the target compound is expected to further refine this activity, offering a distinct SAR starting point compared to the unsubstituted 2-mercaptobenzimidazole used in the referenced study.

Anticancer HCT-116 IC50

Recommended Research and Industrial Applications for 6,7-Dimethyl-1H-benzo[D]imidazole-2-thiol Based on Differentiation Evidence


Antifungal Lead Optimization

Utilize 6,7-dimethyl-1H-benzo[D]imidazole-2-thiol as a core scaffold for the synthesis of novel antifungal agents. The documented MIC of 3.9 µg/mL for a derivative against *C. albicans* provides a quantitative benchmark for SAR studies . This compound's specific substitution pattern is predicted to confer superior potency and selectivity compared to unsubstituted 2-mercaptobenzimidazole, making it a preferred starting material for medicinal chemistry campaigns targeting drug-resistant fungal infections.

Synthesis of Fused Heterocyclic Systems

Employ this compound as a versatile building block for the construction of thiazolo[3,2-a]benzimidazoles and related fused heterocycles. Its 6,7-dimethyl substitution pattern offers a unique steric and electronic environment for cyclization reactions, enabling access to chemical space that is inaccessible with other benzimidazole-2-thiol isomers . This application is particularly relevant for researchers developing novel kinase inhibitors and other bioactive fused-ring systems.

Coordination Chemistry and Catalysis

Investigate the compound as a ligand for transition metal complexes. The distinct thermodynamic and electrochemical properties inferred from studies on the 4,5-dimethyl isomer (ΔH° = 45.2 kJ/mol, ΔS° = -80.3 J mol⁻¹ K⁻¹) suggest that the 6,7-dimethyl analog will exhibit unique redox behavior and stability constants compared to the parent imidazole-2-thiol [1]. This differentiation is critical for designing catalysts with tailored activity and for studying the fundamental coordination chemistry of substituted benzimidazole-2-thiols.

Urease Inhibitor Development

Leverage the class-level evidence of potent urease inhibition (IC50 as low as 5.85 µM for related benzimidazole-2-thiol derivatives) to develop new anti-ulcer or anti-infective agents [2]. The 6,7-dimethyl substitution is expected to further enhance binding affinity and selectivity through optimized hydrophobic interactions within the urease active site. This compound serves as a differentiated building block for the synthesis of next-generation urease inhibitors.

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